Melting Point Differential: Processability Advantage of 1,2,3,5-Tetrabromobenzene vs. Symmetrical Isomers
1,2,3,5-Tetrabromobenzene exhibits a melting point of 99.5 °C, which is significantly lower than the 180-182 °C melting point of its symmetrical isomer 1,2,4,5-tetrabromobenzene and the 168-172 °C melting point reported for 1,2,3,4-tetrabromobenzene [1][2]. This 80+ °C difference in melting point directly translates to lower energy requirements for melt processing, improved solubility in warm organic solvents, and easier purification via recrystallization.
| Evidence Dimension | Melting Point (Physical Processability Indicator) |
|---|---|
| Target Compound Data | 99.5 °C |
| Comparator Or Baseline | 1,2,4,5-Tetrabromobenzene: 180-182 °C; 1,2,3,4-Tetrabromobenzene: 168-172 °C (reported) |
| Quantified Difference | ΔT = -80.5 to -82.5 °C vs. 1,2,4,5-isomer; ΔT = -68.5 to -72.5 °C vs. 1,2,3,4-isomer |
| Conditions | Standard melting point determination (lit.) |
Why This Matters
A lower melting point enables lower-temperature melt blending in polymer formulations and reduces energy costs in large-scale synthetic processes, providing a clear procurement rationale for applications requiring thermal processing.
- [1] CAS Common Chemistry. 1,2,3,5-Tetrabromobenzene. CAS, a division of the American Chemical Society. Retrieved 2024-02-08. View Source
- [2] Wikipedia. 1,2,4,5-Tetrabromobenzene. Retrieved 2024. View Source
